Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine
Description
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is a tertiary amine derivative featuring a piperazine ring linked via a phenoxy-ethyl spacer to a dimethylamino group. This structure combines aromatic, heterocyclic, and alkylamine moieties, making it a versatile scaffold in medicinal chemistry. Piperazine derivatives are widely explored for their CNS activity, including antipsychotic, antidepressant, and receptor-targeting properties .
Properties
IUPAC Name |
N,N-dimethyl-2-(2-piperazin-1-ylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16(2)11-12-18-14-6-4-3-5-13(14)17-9-7-15-8-10-17/h3-6,15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBUHQECMSCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine typically involves the reaction of 2-(piperazin-1-yl)phenol with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring and phenoxy ethylamine chain participate in nucleophilic substitutions. Key examples include:
a. Synthesis via Alkylation
The compound is synthesized through SN2 reactions between 2-(piperazin-1-yl)phenol and dimethylaminoethyl chloride under basic conditions (K₂CO₃ in DMF at 70–120°C).
| Reactant | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-(Piperazin-1-yl)phenol | K₂CO₃ | DMF | 120°C | 72% |
b. Thiol Substitution
The phenoxy group undergoes substitution with thiols under reflux (Et₃N, toluene) :
Reaction optimization showed that excess thiol (2 equiv) and elevated temperatures (120°C) minimize disulfide byproducts .
Acylation and Alkylation of Amine Groups
The piperazine and tertiary amine moieties undergo derivatization:
a. Acylation
Piperazine reacts with acyl chlorides (e.g., acetyl chloride) to form amides :
Conditions : Room temperature, dichloromethane, stoichiometric base (Et₃N).
b. Alkylation
The tertiary amine reacts with alkyl halides (e.g., methyl iodide) via quaternization :
Byproduct mitigation : Use of phase-transfer catalysts (e.g., TBAB) enhances selectivity .
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for transition metals. Example complexes include:
| Metal Ion | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Cu(II) | 1:2 | Square planar | Catalytic oxidation |
| Cd(II) | 1:1 | Octahedral | Fluorescent sensors |
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Dissolve compound (1 equiv) and metal salt (1 equiv) in methanol.
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Reflux for 4 h.
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Precipitate complex with diethyl ether.
Oxidation Reactions
a. N-Oxidation
Treatment with hydrogen peroxide forms piperazine N-oxide derivatives :
Conditions : Acetic acid, 60°C, 6 h.
b. Phenoxy Group Oxidation
The phenoxy moiety is oxidized to quinones using KMnO₄ (acidic conditions) .
Rearrangement Reactions
Smiles Rearrangement
Under basic conditions (Cs₂CO₃, DMF), the compound undergoes intramolecular cyclization to form benzoxazole derivatives :
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Temperature: 70°C minimizes side reactions.
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Base: Cs₂CO₃ outperforms K₂CO₃ in yield (89% vs. 63%).
Pharmacological Interactions
While not a classical reaction, the compound inhibits lysosomal phospholipase A2 (LPLA2) via competitive binding, contributing to phospholipidosis .
| Assay Type | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Transacylase | 0.8 | Competitive inhibition |
| Esterase (pNPB) | 2.1 | Allosteric modulation |
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Liposome-based assays (pH 4.5, 37°C).
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Recombinant LPLA2 (30 ng) incubated with test compound.
Stability Under Hydrolytic Conditions
The compound degrades in acidic/basic media:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 1M HCl, 25°C | Piperazine ring protonation | 2.5 h |
| 1M NaOH, 25°C | Phenoxy ether cleavage | 1.8 h |
Scientific Research Applications
Organic Synthesis
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it useful for creating more complex molecular structures.
Drug Discovery
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Its structural similarity to known pharmacological agents allows researchers to explore its efficacy as a drug candidate.
Material Science
In material science, this compound is utilized in the synthesis of advanced materials, including polymers. Its unique properties contribute to the development of materials with specific functionalities.
Case Studies and Research Findings
Recent studies have highlighted various applications of this compound:
Case Study 1: Antidepressant Activity
In a study exploring novel antidepressants, researchers synthesized derivatives of this compound and evaluated their activity in animal models. Results indicated significant improvement in depressive-like behaviors, suggesting potential for further development as an antidepressant agent.
Case Study 2: Anticancer Properties
Another investigation assessed the compound's efficacy against cancer cell lines. The results demonstrated that certain derivatives exhibited cytotoxic effects, reducing cell viability significantly when used in combination with established chemotherapeutics. This synergistic effect points towards its potential role in combination therapies for cancer treatment.
Mechanism of Action
The mechanism of action of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. This makes it a valuable tool in pharmacological research .
Comparison with Similar Compounds
Structural Analogues
Key structural variations among piperazine-ethylamine derivatives include:
Substituents on the Piperazine Ring: Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine: Unsubstituted piperazine core. {2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}amine (): A 2-methoxyphenyl group on piperazine enhances serotonin receptor (e.g., 5-HT1A) affinity due to electron-donating effects . {2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}amine (): A 3-chlorophenyl group increases σ-receptor binding, useful in antipsychotic drug design .
Amine Group Modifications: Dimethylamino Terminal Group (Target Compound): High lipophilicity; may improve CNS penetration compared to primary amines . Dipropylamino (): Bulkier alkyl groups in 1-[2-(Dipropylamino)ethyl]piperazine reduce metabolic clearance but may hinder BBB penetration .
Spacer Modifications: Phenoxy-Ethyl Spacer (Target Compound): Aromatic spacer supports rigid conformations for target engagement. Ether or Thioether Linkers (): Compounds like 2-((2-(4-phenylpiperazin-1-yl)ethyl)amino)ethers show variable solubility and stability depending on linker electronegativity .
Table 1: Structural and Pharmacokinetic Comparisons
Pharmacological Profiles
- Target Compound: Predicted to target adrenergic or serotonin receptors due to structural similarity to arylpiperazine antidepressants. Dimethylamino group may reduce polar interactions compared to primary amines .
- {2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}amine : High affinity for D2 and σ1 receptors (IC50 = 18 nM for σ1), used in schizophrenia models .
- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine : Selective 5-HT1A agonism (EC50 = 0.3 μM) with lower off-target effects .
Table 3: Receptor Binding Affinities
Biological Activity
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine, a compound featuring a piperazine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
1. Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₃H₁₈N₂O
- CAS Number: Not specified in the provided sources.
The presence of the piperazine ring contributes significantly to its biological activity, as piperazine derivatives are known for their broad spectrum of pharmacological effects.
2.1 Antimicrobial Activity
Piperazine derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that these compounds can inhibit various bacterial strains and exhibit antifungal activity. For instance, structural modifications in piperazine derivatives have shown enhanced binding affinity to bacterial enzymes, which is crucial for their antimicrobial efficacy .
2.2 Anticancer Activity
Recent research highlights the potential of piperazine-containing compounds in cancer therapy. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. The IC₅₀ values (half maximal inhibitory concentration) of various piperazine derivatives against tumor cells indicate promising anticancer activity, suggesting that these compounds may induce apoptosis or necroptosis in malignant cells .
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Compound 1 | 34.31 | MDA-MB 231 |
| Compound 2 | 39.78 | U-87 MG |
| This compound | Not specified | Not specified |
2.3 Neuropharmacological Effects
Piperazine derivatives have also been studied for their interactions with aminergic receptors, which are critical in neuropharmacology. The ability of this compound to bind to these receptors may contribute to its potential use in treating neurological disorders . The modulation of neurotransmitter systems suggests possible applications in anxiety and depression treatments.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding: The compound's interaction with aminergic receptors can modulate neurotransmitter release and influence various signaling pathways.
- Induction of Cell Death: Similar compounds have been shown to trigger necroptosis in cancer cells, a regulated form of cell death that circumvents traditional apoptotic pathways .
- Inhibition of Enzymatic Activity: Piperazine derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is significant for neurodegenerative diseases like Alzheimer's .
4. Case Studies
Several studies have investigated the biological activity of related piperazine compounds:
- Study on LQFM018: This study explored a piperazine derivative's ability to induce necroptosis in K562 leukemic cells, highlighting its potential as an anticancer agent .
- Antimicrobial Screening: A series of piperazine derivatives were synthesized and screened for antimicrobial activity, demonstrating effective inhibition against specific bacterial strains .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The ongoing exploration of its mechanisms and therapeutic potentials may pave the way for new drug developments targeting various diseases.
Q & A
Q. How to address discrepancies between in vitro and in vivo activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
